molecular formula C20H26ClN3O2S B13513630 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride

Cat. No.: B13513630
M. Wt: 408.0 g/mol
InChI Key: HOXQFWHMPRKPIC-UHFFFAOYSA-N
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Description

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is a complex organic compound that features a thiazole ring, a piperidine ring, and an oxan-4-amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and oxan-4-amine groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can modulate receptor function. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their diverse pharmacological properties.

    Oxan-4-amine Derivatives: These compounds are known for their potential as enzyme inhibitors and receptor modulators.

Uniqueness

2-[1-(3-Phenyl-1,2-thiazole-5-carbonyl)piperidin-4-yl]oxan-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H26ClN3O2S

Molecular Weight

408.0 g/mol

IUPAC Name

[4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone;hydrochloride

InChI

InChI=1S/C20H25N3O2S.ClH/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14;/h1-5,13,15-16,18H,6-12,21H2;1H

InChI Key

HOXQFWHMPRKPIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4.Cl

Origin of Product

United States

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